N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Descripción
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (referred to as L806-0036) is a triazole-based carboxamide derivative characterized by:
- A 1-(4-methylphenyl) substituent at position 1 of the triazole ring.
- An N-[2-(4-chlorophenyl)ethyl] side chain on the carboxamide group, contributing hydrophobicity and halogen-mediated interactions .
Its physicochemical properties (e.g., solubility, logP) remain underexplored in the provided evidence, but structural features suggest moderate polarity due to the pyridine and carboxamide moieties.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c1-16-4-10-20(11-5-16)29-22(18-3-2-13-25-15-18)21(27-28-29)23(30)26-14-12-17-6-8-19(24)9-7-17/h2-11,13,15H,12,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEMAEMUKHITOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Coupling with Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring through a Suzuki coupling reaction, using palladium catalysts and appropriate boronic acids.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Comparison with Triazole Carboxamide Derivatives
Substituent Variations in Triazole Derivatives
Key structural analogs and their differences are summarized below:
Key Observations:
- R1 Substituents : While L806-0036 and derivatives share a 4-methylphenyl group at R1, the 3-chlorophenyl in may alter electronic properties due to chlorine’s inductive effects .
- N-Substituents : The 2-(4-chlorophenyl)ethyl chain in L806-0036 offers a balance of lipophilicity and rigidity compared to smaller amines () or acetylphenyl (), which may influence membrane permeability .
Actividad Biológica
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, a pyridine moiety, and substituted phenyl groups. Its molecular formula is with a molecular weight of 435.89 g/mol. The compound's structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN5O |
| Molecular Weight | 435.89 g/mol |
| LogP | 3.819 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 59.612 Ų |
The mechanism of action for N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves interaction with specific biological targets, such as enzymes or receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases or other signaling molecules involved in cancer progression and inflammation.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of triazole and pyridine have been reported to inhibit cell proliferation in various cancer cell lines. A study found that related triazole compounds demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potential therapeutic applications for N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide.
Antimicrobial Activity
Compounds featuring the triazole ring have also been evaluated for antimicrobial properties. In vitro studies have shown that related triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity by improving lipophilicity and membrane permeability.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated in several studies. Triazole derivatives have been shown to inhibit pro-inflammatory cytokines in cell culture models, indicating a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl rings significantly affect biological activity:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity and increases binding affinity to target proteins.
- Pyridine Moiety : The pyridine group contributes to the overall polarity of the molecule, affecting solubility and bioavailability.
- Triazole Ring : The triazole structure is critical for biological activity, serving as a pharmacophore in many bioactive compounds.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Case Study 1 : A derivative with a similar structure was tested against various cancer cell lines and showed promising results with an IC50 value of 0.5 µM against A549 lung cancer cells.
- Case Study 2 : An antimicrobial evaluation revealed that a related triazole compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus.
- Case Study 3 : In an anti-inflammatory study, a structurally similar compound reduced TNF-alpha production by 50% at a concentration of 10 µM.
Q & A
Q. Q1: What are the recommended synthetic routes and optimization strategies for synthesizing N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis of triazole derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as this method ensures regioselectivity and high yields. Key steps include:
- Precursor preparation : Functionalize the chlorophenyl and pyridinyl moieties separately before coupling.
- Cycloaddition : Use Cu(I) iodide (0.1–1.0 mol%) in DMSO or dichloromethane at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Optimization : Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst loading to reduce side products. Monitor reactions via TLC and confirm purity via HPLC (>95%) .
Q. Q2: How should researchers characterize the structural and chemical properties of this triazole-carboxamide compound?
Methodological Answer: Employ a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected ~480–500 g/mol) and detect fragmentation patterns .
- X-ray Crystallography : For definitive 3D conformation analysis, particularly to resolve steric effects from the chlorophenyl and methylphenyl groups .
Advanced Research Questions
Q. Q3: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- Targeted Modifications : Synthesize analogs with variations in the chlorophenyl (e.g., 4-fluoro substitution) or pyridinyl groups (e.g., pyridin-4-yl vs. pyridin-3-yl) to assess binding affinity changes .
- In Silico Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or microbial enzymes). Validate predictions via enzymatic assays .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (carboxamide) and hydrophobic (chlorophenyl) regions using comparative molecular field analysis (CoMFA) .
Q. Q4: How can researchers resolve contradictions in reported biological activity data for similar triazole-carboxamide derivatives?
Methodological Answer:
- Standardize Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC50 protocols) to minimize variability .
- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial activity against S. aureus or anticancer activity in MCF-7 cells) to identify trends. For example:
| Study | Compound Analog | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| A | Pyridin-3-yl variant | Anticancer (MCF-7) | 12.3 | |
| B | Pyridin-4-yl variant | Anticancer (MCF-7) | 28.7 |
This table highlights how pyridinyl positioning affects potency, guiding SAR refinement.
Q. Q5: What experimental designs are recommended for studying metabolic stability and toxicity profiles?
Methodological Answer:
- In Vitro Metabolism : Use liver microsomes (human or rat) to assess cytochrome P450-mediated degradation. Monitor via LC-MS/MS for metabolite identification .
- Toxicity Screening :
Data Contradiction Analysis
Q. Q6: Why do yields vary significantly (30–85%) in reported syntheses of triazole-carboxamides?
Key Factors :
- Catalyst Efficiency : Lower Cu(I) loading (<0.5 mol%) reduces side reactions but slows kinetics .
- Solvent Choice : Polar aprotic solvents (DMSO) improve solubility but may degrade sensitive intermediates. Dichloromethane offers milder conditions .
Resolution : Optimize via Design of Experiments (DoE) to balance variables. For example:
| Condition | Yield Range | Purity | Reference |
|---|---|---|---|
| CuI (1 mol%), DMSO | 72–85% | >90% | |
| CuI (0.2 mol%), DCM | 30–45% | 80–85% |
Computational and Mechanistic Studies
Q. Q7: How can computational chemistry aid in understanding the mechanism of action of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
